cis-4-(4-Methyl-piperazin-1-yl)-4-oxo-but-2-enoic acid
CAS No.: 42574-70-9
Cat. No.: VC21320030
Molecular Formula: C9H14N2O3
Molecular Weight: 198.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 42574-70-9 |
|---|---|
| Molecular Formula | C9H14N2O3 |
| Molecular Weight | 198.22 g/mol |
| IUPAC Name | (Z)-4-(4-methylpiperazin-1-yl)-4-oxobut-2-enoic acid |
| Standard InChI | InChI=1S/C9H14N2O3/c1-10-4-6-11(7-5-10)8(12)2-3-9(13)14/h2-3H,4-7H2,1H3,(H,13,14)/b3-2- |
| Standard InChI Key | XRJMKVGLGTYEFE-IHWYPQMZSA-N |
| Isomeric SMILES | C[NH+]1CCN(CC1)C(=O)/C=C\C(=O)[O-] |
| SMILES | CN1CCN(CC1)C(=O)C=CC(=O)O |
| Canonical SMILES | C[NH+]1CCN(CC1)C(=O)C=CC(=O)[O-] |
Introduction
cis-4-(4-Methyl-piperazin-1-yl)-4-oxo-but-2-enoic acid is an organic compound with a molecular formula of C9H14N2O3 and a molecular weight of 198.22 g/mol . It is characterized by its unique structural features, which include a piperazine ring and a butenoic acid moiety. This compound is often synthesized from 1-methylpiperazine and maleic anhydride .
Synthesis
The synthesis of cis-4-(4-Methyl-piperazin-1-yl)-4-oxo-but-2-enoic acid typically involves the reaction of 1-methylpiperazine with maleic anhydride. This process requires controlled conditions to ensure the formation of the desired product .
Applications and Research Findings
While specific applications of cis-4-(4-Methyl-piperazin-1-yl)-4-oxo-but-2-enoic acid are not widely documented, compounds with similar structures are often studied for their potential biological activities. These include interactions with various biochemical targets, which could lead to applications in pharmaceuticals or biochemical research.
Safety and Handling
Handling cis-4-(4-Methyl-piperazin-1-yl)-4-oxo-but-2-enoic acid requires proper safety precautions. It is advisable to consult the Material Safety Data Sheet (MSDS) for detailed safety information .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume